molecular formula C₃₀H₁₉D₈N₅O₇ B1162486 (+)-trans-anti-BPDE-N2-dG-d8

(+)-trans-anti-BPDE-N2-dG-d8

Cat. No.: B1162486
M. Wt: 577.61
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (+)-trans-anti-BPDE-N2-dG-d8 is a deuterated internal standard critical for the precise quantification of DNA adducts in mass spectrometry-based methodologies. This adduct is a stereoisomerically pure lesion derived from the binding of the ultimate carcinogen (+)-anti-benzo[a]pyrene diolepoxide ((+)-anti-BPDE) to the exocyclic amino group of deoxyguanosine (dG) in DNA . Benzo[a]pyrene (BP) is a pervasive environmental pollutant and potent carcinogen, and the formation of its DNA adducts is a pivotal initial step in chemical carcinogenesis. This specific adduct is extensively used in research to investigate mutagenesis and the mechanisms of translesion synthesis (TLS). Biochemical studies have revealed that bulky BPDE-N2-dG adducts can block replicative polymerases, requiring specialized TLS polymerases for bypass. Research indicates that human DNA polymerase eta (Pol η) can perform error-prone nucleotide insertion opposite this lesion, a process that is significantly modulated by the adduct's stereochemistry . Furthermore, efficient error-prone bypass of the (+)-trans-anti-BPDE-N2-dG adduct often involves a two-polymerase mechanism, where the insertion activity of Pol η is coupled with the extension synthesis activity of DNA polymerase kappa (Pol κ) . The deuterated form, (-d8), serves as an essential tool for scientists to achieve accurate and sensitive quantification of this adduct in complex biological samples, enabling advanced research into DNA damage, repair, and the metabolic activation of polycyclic aromatic hydrocarbons (PAHs).

Properties

Molecular Formula

C₃₀H₁₉D₈N₅O₇

Molecular Weight

577.61

Synonyms

(+)-trans-anti-Benzo[a]pyrene-dG-d8;  10S(+)-trans-anti-[Py]-N2-dG-d8;  [7R-(7α,8β,9β,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine-d8;  Benzo[a]pyrene guanosine deriv.-d8;  (+)-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10

Origin of Product

United States

Formation and Stereochemical Characterization of + Trans Anti Bpde N2 Dg Adducts in Dna

Biosynthetic Pathways of Benzo[a]pyrene (B130552) Diol Epoxide (BPDE) Isomers

The metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form, benzo[a]pyrene diol epoxide (BPDE), is a multi-step enzymatic process. smolecule.com Initially, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize B[a]P to form benzo[a]pyrene-7,8-epoxide. smolecule.comwikipedia.org This epoxide is then hydrolyzed by epoxide hydrolase to yield benzo[a]pyrene-7,8-dihydrodiol. smolecule.comevitachem.com A subsequent oxidation of the dihydrodiol by cytochrome P450 enzymes generates the highly reactive BPDE. smolecule.comevitachem.com

This process results in the formation of four stereoisomeric diol epoxides. acs.org The most mutagenic and carcinogenic of these is (+)-anti-BPDE. acs.org The other isomers include (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. ki.se The stereochemistry of these isomers, particularly the spatial arrangement of the diol and epoxide groups relative to the pyrene (B120774) ring system, is a critical determinant of their biological activity.

Mechanism of Covalent Adduct Formation at the N2 Position of Guanine (B1146940)

The epoxide ring of BPDE is highly electrophilic and readily reacts with nucleophilic sites in DNA. The primary target for this reaction is the exocyclic N2 amino group of guanine. ontosight.aiacs.org The formation of the covalent bond occurs through a nucleophilic attack by the N2 atom of guanine on the C-10 position of the BPDE molecule, leading to the opening of the epoxide ring. acs.orgtandfonline.com This results in the formation of a stable BPDE-N2-dG adduct, which distorts the DNA double helix. ontosight.ai

The reaction can proceed via either cis or trans addition, referring to the stereochemical orientation of the newly formed bond relative to the hydroxyl group at the C-9 position of the BPDE moiety. acs.orgresearchgate.net

Stereochemical Specificity in Adduct Formation: Focus on the (+)-trans-anti-BPDE-N2-dG Diastereomer

The reaction between BPDE and guanine is highly stereospecific. The (+)-anti-BPDE enantiomer predominantly undergoes a trans opening of the epoxide ring upon reacting with the N2 of guanine, forming the (+)-trans-anti-BPDE-N2-dG adduct. acs.org This specific diastereomer is the major adduct formed in vivo and is considered to be the most mutagenic and carcinogenic. acs.orgnih.gov

The stereochemistry at the C-10 position of the BPDE moiety dictates the orientation of the bulky pyrenyl residue within the DNA helix. In the case of the (+)-trans-anti-BPDE-N2-dG adduct, the pyrenyl group is directed toward the 5'-end of the modified DNA strand and resides in the minor groove. nih.govacs.org This positioning causes significant distortion of the DNA structure. oup.com

In research settings, the formation and effects of different BPDE-N2-dG stereoisomers have been compared. While (+)-trans-anti-BPDE-N2-dG is the major adduct, other isomers are also formed, including (-)-trans-anti-BPDE-N2-dG, (+)-cis-anti-BPDE-N2-dG, and (-)-cis-anti-BPDE-N2-dG. researchgate.netnih.gov

The (-)-trans-anti-BPDE-N2-dG adduct, in contrast to its (+) counterpart, orients the pyrenyl residue toward the 3'-end of the modified strand. nih.gov The cis adducts, on the other hand, tend to adopt an intercalative conformation where the pyrenyl group is inserted between base pairs, leading to base displacement. pnas.orgacs.org

Studies have shown that the stereochemistry of the adduct influences its biological consequences. For instance, trans adducts are generally repaired more slowly by nucleotide excision repair mechanisms than cis adducts. researchgate.net In yeast cells, the translesion synthesis, a process that allows DNA replication to proceed past a DNA lesion, shows different efficiencies and mutagenic outcomes for the (+) and (-) trans-anti-BPDE-N2-dG adducts. nih.gov The (+) isomer is often found to be more mutagenic, leading predominantly to G to T transversions. nih.govaopwiki.org

Interactive Table: Comparison of BPDE-N2-dG Stereoisomers

Adduct StereoisomerPredominant Conformation in DNAOrientation of Pyrenyl ResidueRelative Mutagenicity (in some systems)
(+)-trans-anti-BPDE-N2-dGMinor groove binding nih.govacs.org5'-end of modified strand nih.govacs.orgHigh nih.govaopwiki.org
(-)-trans-anti-BPDE-N2-dGMinor groove binding nih.gov3'-end of modified strand nih.govLower than (+) isomer nih.gov
(+)-cis-anti-BPDE-N2-dGIntercalated, base displacement pnas.orgacs.orgVariesGenerally less studied for mutagenicity
(-)-cis-anti-BPDE-N2-dGIntercalated, base displacement pnas.orgacs.orgVariesGenerally less studied for mutagenicity

Influence of DNA Sequence Context on Adduct Formation Efficiency and Stereochemistry in Research Systems

The efficiency and stereochemical outcome of BPDE adduct formation are not uniform along the DNA molecule but are significantly influenced by the local DNA sequence context. acs.orgosti.gov Research has shown that the extent of N2-BPDE-dG adduct formation can vary more than five-fold depending on the surrounding nucleotide sequence. acs.org

For example, studies using DNA sequences from the K-ras proto-oncogene revealed that the majority of N2-BPDE-dG adducts formed at the first guanine of codon 12 (GGT), a known mutational hotspot in smoking-induced lung cancer. acs.org In contrast, the pattern of adduct formation in p53 tumor suppressor gene sequences did not always correlate with mutational hotspots, suggesting that other factors beyond initial adduct formation play a role in mutagenesis. acs.org

The presence of a 5-methylcytosine (B146107) (5-MeC) at a CpG dinucleotide, an epigenetic modification, has been shown to enhance the yield of N2-BPDE-dG adducts at the adjacent guanine. acs.orgacs.org This enhancement is thought to be due to favorable pre-stacking of the pyrenyl ring with the nucleobases prior to the covalent reaction. acs.org The sequence context can also influence the conformational heterogeneity of the resulting adducts. acs.orgacs.org For instance, the presence of a thymine (B56734) on the 5'-side of the adducted guanine can lead to a bimodal distribution of adduct conformations, including both externally bound and intercalated structures. acs.org

Interactive Table: Effect of DNA Sequence on (+)-trans-anti-BPDE-N2-dG Adduct Formation

Sequence ContextObservationPotential MechanismReference
K-ras codon 12 (GGT)High adduct formation at the first GFavorable local DNA structure for BPDE interaction acs.org
CpG dinucleotidesEnhanced adduct formation at G when C is methylatedPre-stacking of pyrenyl ring with methylated cytosine acs.orgacs.org
5'-TGA sequenceInfluences adduct conformationAltered local DNA flexibility and groove dimensions acs.org
Runs of guanines (GG)Differential adduct structure and DNA bending depending on which G is modifiedInfluence of the adjacent guanine's exocyclic amino group on BPDE alignment in the minor groove aacrjournals.org

Molecular Structure and Conformational Dynamics of + Trans Anti Bpde N2 Dg in Dna

High-Resolution Structural Analysis of (+)-trans-anti-BPDE-N2-dG within Duplex DNA

High-resolution techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in defining the structural characteristics of the (+)-trans-anti-BPDE-N2-dG adduct in various DNA sequence contexts.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Two-dimensional NMR (2D-NMR) spectroscopy, combined with computational modeling, has been a powerful tool for determining the solution structure of the (+)-trans-anti-BPDE-N2-dG adduct within DNA duplexes. pnas.org These studies involve the analysis of nuclear Overhauser effects (NOEs), which provide information about interproton distances, and coupling constants, which reveal dihedral angles. pnas.org By combining these experimental restraints with molecular mechanics and dynamics calculations, detailed three-dimensional models of the adducted DNA can be generated. pnas.orgacs.org

NMR studies have definitively shown that the (+)-trans-anti-BPDE-N2-dG adduct adopts a conformation where the bulky pyrenyl moiety is located in the minor groove of the DNA helix. pnas.orgacs.orgacs.org This was a significant finding that ruled out earlier proposed models of intercalation. pnas.org The analysis of NOE patterns between the protons of the BPDE ring and the protons of the DNA has been crucial in establishing this minor groove alignment. pnas.org Furthermore, NMR data, including chemical shift perturbations and changes in proton-proton coupling constants, have provided detailed insights into the specific orientation of the carcinogen and the resulting distortions in the DNA structure. rcsb.orgpnas.org The stereochemistry at the C-10 position of the BPDE molecule is a key determinant of the adduct's orientation within the minor groove. acs.org

Analysis of the Pyrenyl Moiety's Orientation and Stacking within the DNA Helix

The orientation and stacking interactions of the pyrenyl group of the (+)-trans-anti-BPDE-N2-dG adduct are critical features that influence its biological consequences.

NMR structural studies have consistently demonstrated that for the (+)-trans-anti-BPDE-N2-dG adduct, the pyrenyl residue resides in the minor groove of the DNA. oup.comacs.orgacs.org In this conformation, the long axis of the pyrenyl moiety is typically oriented towards the 5'-end of the modified DNA strand. acs.orgoup.com The pyrenyl ring stacks primarily over an adjacent sugar ring in the complementary strand, rather than intercalating between base pairs. oup.comnih.gov The conformation is further defined by the torsion angles at the linkage between the carcinogen and the guanine (B1146940) base. pnas.org The specific sequence context surrounding the adduct can influence the precise positioning and dynamics of the pyrenyl moiety within the minor groove. acs.orgacs.org For instance, the presence of a thymine (B56734) on the 5'-side of the adduct can lead to conformational heterogeneity. acs.org

The binding of the (+)-trans-anti-BPDE-N2-dG adduct is characterized as "external" or "outside" binding, signifying its location on the exterior of the DNA helix within the minor groove. acs.org This is in stark contrast to an intercalative binding mode, where the planar aromatic ring system would insert between the DNA base pairs. acs.orgnih.gov NMR evidence, such as the maintenance of Watson-Crick base pairing for the modified guanine and its partner cytosine, supports the non-intercalative nature of this adduct. pnas.org The pyrenyl ring system is too bulky to be fully accommodated within the groove without causing significant distortion, but it avoids the disruption of the base stack that would occur with intercalation. pnas.orgnih.gov

Impact of the Adduct on DNA Local and Global Helix Structure

The presence of the bulky (+)-trans-anti-BPDE-N2-dG adduct induces significant perturbations to both the local and global structure of the DNA helix.

Helical Distortion and Unwinding Effects

The accommodation of the (+)-trans-anti-BPDE-N2-dG adduct in the minor groove causes notable distortions in the DNA's helical structure. rcsb.orgpnas.org NMR studies have revealed a significant bend in the DNA helix at the site of the adduct. capes.gov.braacrjournals.org The degree of bending can be influenced by the sequence context, with some sequences showing more pronounced bending than others. aacrjournals.org This bending is accompanied by a localized unwinding of the DNA helix. The presence of the bulky adduct disrupts the normal base stacking and helical parameters, leading to a less stable and more flexible structure in the vicinity of the lesion. rcsb.orgcapes.gov.br These structural perturbations are thought to be key factors in the recognition and processing of the adduct by DNA repair enzymes and in the mutagenic potential of the lesion during DNA replication. rcsb.orgpnas.org

ParameterObservationSource(s)
Adduct Location Minor groove of the DNA helix. oup.comacs.orgacs.org
Pyrenyl Orientation Long axis points toward the 5'-end of the modified strand. acs.orgoup.com
Binding Nature External, non-intercalative. acs.orgnih.gov
DNA Bending Significant bending induced at the adduct site. capes.gov.braacrjournals.org
Helical Unwinding Localized unwinding of the DNA duplex. rcsb.orgcapes.gov.br
Base Pairing Watson-Crick base pairing is largely maintained at the lesion site. pnas.org

Changes in Sugar Pucker and Glycosidic Torsion Angles

The formation of the (+)-trans-anti-BPDE-N2-dG adduct induces notable, though not uniformly drastic, changes in the local DNA structure, particularly in the sugar pucker of the deoxyribose and the glycosidic torsion angle (χ) of the modified guanine.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) studies have shown that despite the presence of the bulky adduct, the modified deoxyguanosine often retains a conformation that is common in standard B-DNA. For instance, in an 11-mer duplex, all glycosidic torsion angles were found to be in the anti range, with values distributed between -103° and -125°. pnas.org Similarly, the sugar puckers for all residues remained in the C2'-endo range, which is characteristic of B-DNA. pnas.org Another study confirmed that the glycosidic torsion angle χ is in the normal anti conformation, evidenced by weak NOE cross-peaks, and the sugar conformation is in the southern/C2′-endo domain. acs.org

However, the local sequence context can influence these parameters. Molecular dynamics simulations and NMR studies on 12-mer duplexes with the adduct in a GG sequence context revealed subtle but important distinctions. nih.gov While the modified guanine (G*) generally maintains an anti conformation, the precise angles vary depending on the flanking bases. nih.govresearchgate.net The steric hindrance caused by the exocyclic amino groups of adjacent guanines can lead to variations in the glycosidic torsion angle χ and the torsion angles at the carcinogen-DNA linkage site (α′ and β′). nih.gov

The table below, derived from molecular dynamics simulations, illustrates the conformational differences of the adduct in two distinct sequence contexts. nih.govresearchgate.net

Duplex Sequence ContextTorsion AngleAverage Value (°)
G6G7 (5′-CGG GC-3′)α′ (N1–C2–N²–C10)-169 ± 13
β′ (C2–N²–C10–C9)-104 ± 11
χ (O4′–C1′–N9–C4)-114 ± 14
G6G7* (5′-CGGG* C-3′)α′ (N1–C2–N²–C10)-177 ± 11
β′ (C2–N²–C10–C9)-94 ± 10
χ (O4′–C1′–N9–C4)-111 ± 14

Computational Modeling and Molecular Dynamics Simulations of Adduct-DNA Interactions

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for investigating the structural and energetic consequences of the (+)-trans-anti-BPDE-N2-dG adduct in DNA. acs.orgnih.gov These methods allow for a detailed survey of the potential energy surface and the dynamic behavior of the adduct within the DNA helix, providing insights that are often inaccessible through experimental techniques alone. acs.org

Researchers have employed MD simulations, often starting from NMR solution structures, to explore the conformational landscape of the adducted DNA. nih.gov For example, 3-nanosecond MD simulations have been used to examine the stability and dynamics of stereoisomeric adducts. nih.gov These simulations are frequently coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the free energies of the adducts, offering a thermodynamic perspective on their conformational preferences. nih.gov Furthermore, NMR distance and intensity-restrained MD simulations are utilized to refine the solution structures of the adducted duplexes, ensuring the computational models are in close agreement with experimental data. nih.gov

Elucidating Conformational Transitions (e.g., anti-syn) in the Presence of the Adduct

A critical aspect of the adduct's influence on DNA function is its ability to adopt different conformations at the glycosidic bond, primarily the anti and syn rotamers. Computational studies have been pivotal in understanding this dynamic equilibrium and its biological implications, particularly during DNA replication. oup.com

While the anti conformation is generally favored for the (+)-trans-anti-BPDE-N2-dG adduct in duplex DNA, the syn conformation, though less prevalent, may play a crucial role in bypassing the lesion. oup.comresearchgate.net Computational studies investigating the interaction of the adduct with DNA polymerases have shown that the conformation of the adducted guanine (dG*) dictates how the polymerase processes the lesion. oup.com

Anti Conformation: When dG* is in the normal B-DNA anti conformation, the bulky benzo[a]pyrene (B130552) (BP) moiety can seriously disturb the polymerase structure, positioning itself in a way that blocks the enzyme's progression. oup.com

Syn Conformation: Conversely, when dG* adopts the less common syn conformation, the BP moiety causes less distortion and is positioned away from critical sites within the polymerase, a conformation that can account for the observed, albeit inefficient, nucleotide incorporation opposite the lesion. oup.com

This conformational flexibility between anti and syn is thus a key determinant in the balance between replicative blockage and mutagenic bypass.

Prediction of Adduct Accommodation within DNA Binding Clefts

A central question in the carcinogenicity of (+)-trans-anti-BPDE-N2-dG is how DNA processing enzymes, such as DNA polymerases, accommodate this bulky lesion within their active sites. Computational modeling has provided significant insights into this process.

Studies have focused on DNA polymerase κ (pol κ), a specialized enzyme known for its ability to perform translesion synthesis (TLS) past this adduct with relative accuracy. acs.orgnih.govacs.org Crystal structures and molecular modeling reveal that the active site of pol κ opens on the minor groove side of the DNA to accommodate the bulky adduct. acs.orgacs.orgoup.com The hydrophobic BPDE ring is stabilized by amino acid residues within this opened pocket. acs.orgacs.org

Molecular dynamics simulations have further elucidated the specific orientation required for bypass. The BP ring must point toward the 3′ end of the DNA template to avoid steric collisions with the polymerase's finger domain. pnas.org In models of pol κ, the enzyme readily accommodates the minor groove adduct, and a key structural feature, the N-clasp, is crucial for this process. nih.govpnas.org MD simulations show that with the adduct in the polymerase's insertion site, it is well-accommodated and can form a stable Watson-Crick base pair with an incoming dCTP, explaining the enzyme's ability to perform error-free bypass. nih.gov Computational studies also suggest that external, solvent-exposed non-covalent binding sites on the DNA may act as precursors for the formation of the final covalent adduct. researchgate.net

Dna Repair and Cellular Responses to + Trans Anti Bpde N2 Dg Adducts

Recognition and Processing by DNA Repair Pathways

The primary mechanism for the removal of bulky DNA adducts such as (+)-trans-anti-BPDE-N2-dG is the nucleotide excision repair (NER) pathway. The efficiency and fidelity of this process are critical in preventing the fixation of mutations that can lead to carcinogenesis.

Nucleotide Excision Repair (NER) Efficiency and Adduct Persistence

The nucleotide excision repair (NER) machinery is the principal pathway responsible for removing bulky DNA lesions. However, the efficiency of NER can be highly variable for different types of adducts, even those derived from the same carcinogen. Research has shown that the (+)-trans-anti-BPDE-N2-dG adduct is repaired relatively inefficiently by the human NER system. researchgate.net Specifically, it is processed approximately 15 times less efficiently than a standard acetylaminofluorene-C8-dG lesion within the same DNA sequence. researchgate.net

The stereochemical conformation of the adduct plays a significant role in its recognition and subsequent excision by NER enzymes. BPDE-N2-dG adducts with a trans configuration at the linkage site are excised more slowly than their cis counterparts. escholarship.org This difference in repair efficiency is attributed to the local DNA conformation induced by the adduct. The relatively low repair efficiency of (+)-trans-anti-BPDE-N2-dG contributes to its persistence in the genome, increasing the likelihood of mutations. acs.org The conformation of the base pair opposite the adduct also modulates repair rates, further highlighting the importance of local DNA structure in repair efficiency. researchgate.netacs.org

Adduct ConfigurationRelative NER Excision RateKey Findings
(+)-trans-BPDE-N2-dGSlowRepaired significantly slower than cis isomers and other bulky adducts. researchgate.netescholarship.org
(+)-cis-BPDE-N2-dGFastExcision is enhanced about 10-fold compared to trans adducts. researchgate.net

Role of Specific Repair Factors and Binding Proteins (e.g., HMGB3, SUB1)

Recent studies have identified specific cellular proteins that play a crucial role in the recognition and repair of N2-alkylguanine lesions, including (+)-trans-anti-BPDE-N2-dG. Two such proteins are the high-mobility group protein B3 (HMGB3) and SUB1. researchgate.netewha.ac.kr Both HMGB3 and SUB1 have been shown to bind directly to N2-alkyl-dG lesions and promote their repair in human cells. researchgate.netewha.ac.kr

Interestingly, these proteins exhibit stereospecific preferences. SUB1 can bind to both cis and trans diastereomers of N2-BPDE-dG. researchgate.netewha.ac.kr In contrast, HMGB3 shows a preferential binding to the trans-N2-BPDE-dG adduct and does not distinguish the cis form from unmodified dG. researchgate.netewha.ac.kr This stereospecific recognition by HMGB3 is critical for the efficient repair of the more persistent trans adducts. Genetic knockout of HMGB3 leads to a diminished repair of trans-N2-BPDE-dG, but not its cis counterpart, while the loss of SUB1 attenuates the repair of both diastereomers. researchgate.net

ProteinBinding Specificity for N2-BPDE-dG DiastereomersEffect of Genetic Ablation on Repair
HMGB3Preferentially binds to trans-N2-BPDE-dG. researchgate.netewha.ac.krDiminished repair of trans-N2-BPDE-dG. researchgate.net
SUB1Binds to both cis and trans diastereomers. researchgate.netewha.ac.krAttenuated repair of both cis and trans diastereomers. researchgate.net

Potential Resistance to Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation. Bulky adducts like (+)-trans-anti-BPDE-N2-dG, which significantly distort the DNA helix, are generally not substrates for BER. The enzymes involved in BER, such as DNA glycosylases, recognize specific types of base damage and are typically unable to accommodate large, bulky lesions in their active sites. Therefore, it is highly likely that (+)-trans-anti-BPDE-N2-dG is resistant to repair by the BER pathway, making the cell heavily reliant on the NER pathway for its removal.

DNA Damage Response Activation in Model Systems

The presence of bulky DNA adducts can stall DNA replication and transcription, triggering a broader DNA damage response (DDR). This response involves the activation of cell cycle checkpoints and the recruitment of specialized DNA polymerases to bypass the lesion.

Cell Cycle Checkpoint Activation

The stalling of replication forks by bulky adducts such as (+)-trans-anti-BPDE-N2-dG activates DNA damage checkpoints, which are critical for maintaining genomic integrity. nih.gov These checkpoints are signaling pathways that arrest the cell cycle to provide time for DNA repair. The G2/M checkpoint is particularly important, preventing cells with damaged DNA from entering mitosis. bio-rad.com The activation of this checkpoint is a complex process initiated by sensor proteins that recognize the stalled replication forks. This leads to a signaling cascade that ultimately results in the inactivation of cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle progression. bio-rad.com

Ubiquitinylation of PCNA and Recruitment of TLS Proteins

When a replicative DNA polymerase encounters a bulky adduct like (+)-trans-anti-BPDE-N2-dG, the replication fork stalls. To overcome this blockage, cells employ a process called translesion synthesis (TLS), which involves specialized, low-fidelity DNA polymerases. A key regulatory step in the recruitment of TLS polymerases is the mono-ubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), a protein that acts as a sliding clamp for DNA polymerases. mdpi.comweizmann.ac.il

Following DNA damage, PCNA is ubiquitinated at the lysine (B10760008) 164 residue. researchgate.net This modification serves as a signal to recruit TLS polymerases, which have ubiquitin-binding domains. weizmann.ac.il Several TLS polymerases are involved in bypassing BPDE-DNA adducts, with DNA polymerase kappa (Pol κ) and DNA polymerase eta (Pol η) playing significant roles. nih.gov Pol κ is particularly important for the error-free bypass of BPDE-induced lesions, preferentially incorporating the correct nucleotide opposite the adduct. acs.orgewha.ac.kr The recruitment of these TLS polymerases allows for the continuation of DNA synthesis past the lesion, albeit with a potential for introducing mutations. researchgate.net

Differential Biological Consequences of Stereoisomeric Adducts on Cellular Response

The four main stereoisomeric adducts are the (+)-trans-, (-)-trans-, (+)-cis-, and (-)-cis-BPDE-N2-dG. The (+)-trans-anti-[BP]-N2-dG adduct is the most abundant stable adduct formed in mammalian cells nih.gov. The stereochemistry of these adducts dictates their conformation within the DNA helix, which in turn affects how they are recognized by cellular proteins. While trans adducts tend to position the bulky pyrenyl group in the minor groove, cis adducts often adopt a base-displaced intercalative conformation acs.orgnih.gov. These structural differences are central to their differential biological effects.

Differential Recognition and Nucleotide Excision Repair (NER)

The primary cellular defense against bulky DNA adducts like those from BPDE is the Nucleotide Excision Repair (NER) pathway. However, the efficiency of NER is not uniform for all BPDE-N2-dG stereoisomers. Research has consistently shown that the repair rate is highly dependent on the adduct's specific conformation.

Key findings include:

Inefficient Repair of the Major Adduct: The most prevalent adduct, (+)-trans-BPDE-N2-dG, is repaired much less efficiently than other stereoisomers nih.gov. Studies have shown it can be processed up to 15 times less efficiently than a standard bulky lesion like an acetylaminofluorene-dG adduct in the same DNA sequence nih.gov.

Trans vs. Cis Configuration: Adducts with a trans configuration at the linkage site between BPDE and guanine (B1146940) are excised considerably more slowly by the human NER machinery than the corresponding stereoisomeric lesions with a cis configuration researchgate.net. The (+)-cis-adduct is recognized as a better substrate for the NER mechanism, being excised about five times more efficiently than the (+)-trans adduct nih.govresearchgate.net.

Role of DNA Conformation: The dramatic differences in repair rates, which can span a greater-than-100-fold range for chemically identical BPDE adducts, demonstrate that NER activity is almost entirely dictated by the local DNA conformation induced by the adduct nih.gov. Efficient excision is correlated with a structure where both the modified guanine and its partner cytosine are displaced from their normal helical positions nih.gov. The inefficiently repaired (+)-trans adduct causes a more modest perturbation of the DNA helix, which may allow it to evade robust recognition by the NER machinery nih.gov.

The slow repair of the predominant (+)-trans-BPDE-N2-dG adduct is a critical factor in its carcinogenicity, as its persistence in the genome increases the probability of it being encountered by the replication machinery, leading to mutations.

Differential Mutagenicity and Translesion Synthesis (TLS)

When bulky adducts are not removed by NER before DNA replication, cells may employ specialized translesion synthesis (TLS) polymerases to bypass the damage. The choice of polymerase and the fidelity of this bypass process are also influenced by the adduct's stereochemistry.

Adduct-Specific Polymerase Recruitment: Different TLS polymerases are preferentially recruited to specific types of adducts. For instance, in human cells, Polymerase kappa (Polκ) is preferentially recruited to BPDE lesions nih.gov.

Stereochemistry and Mutational Outcome: The stereochemistry of the adduct can influence whether the bypass is error-free or error-prone. Polκ is known to bypass BPDE adducts in a largely error-free manner, whereas another TLS polymerase, Polη, bypasses them in a mutagenic fashion nih.gov. In E. coli, cis adducts were found to be consistently more mutagenic than the comparable trans adducts . In contrast, in mammalian COS cells, trans adducts led to higher mutation frequencies than the two cis adducts . This highlights that the fidelity of TLS across BPDE-dG adducts is a complex interplay between adduct stereochemistry, DNA sequence, and the specific replication machinery of the organism .

The differential repair and mutagenic potential of these stereoisomers underscore the critical role of molecular structure in determining the ultimate biological consequences of DNA damage.

Table 1: Comparative Biological Consequences of BPDE-N2-dG Stereoisomers

Stereoisomeric AdductRelative Abundance in CellsConformation in DNANER Repair EfficiencyPrimary Biological Consequence
(+)-trans-anti-BPDE-N2-dG Most abundant adduct formed nih.govMinor groove binding, modest helix distortion nih.govacs.orgLow; excised slowly nih.govresearchgate.netHigh mutagenic and carcinogenic potential due to persistence in DNA.
(-)-trans-anti-BPDE-N2-dG Minor adductMinor groove binding acs.orgLow; excised slowly (similar to (+)-trans) nih.govresearchgate.netLower carcinogenicity compared to the (+) enantiomer.
(+)-cis-anti-BPDE-N2-dG Minor adductBase-displaced, intercalative acs.orgresearchgate.netHigh; ~5-fold more efficient than trans-adducts nih.govresearchgate.netRapidly repaired, leading to lower mutagenic potential.
(-)-cis-anti-BPDE-N2-dG Minor adductBase-displaced, intercalative acs.orgHigh; ~10-fold more efficient than trans-adducts nih.govRapidly repaired, leading to lower mutagenic potential.

Advanced Analytical Methodologies for Research on + Trans Anti Bpde N2 Dg

Quantification of Adducts in in vitro and in vivo Research Samples

Accurate quantification of (+)-trans-anti-BPDE-N2-dG adducts in biological samples is fundamental for molecular epidemiology and mechanistic studies. Various techniques have been developed to achieve the high sensitivity and specificity required to detect these adducts at physiologically relevant levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of DNA adducts due to its exceptional selectivity, sensitivity, and accuracy. nih.gov This powerful technique allows for the precise quantification of (+)-trans-anti-BPDE-N2-dG in a variety of biological matrices, including tissues and bodily fluids. jfda-online.comnih.gov The methodology typically involves the enzymatic or chemical hydrolysis of DNA to release the adducted nucleosides, followed by chromatographic separation and detection by a mass spectrometer. ugent.be

LC-MS/MS offers structural confirmation of the adducts and can achieve detection limits in the range of one adduct per 10⁸ to 10⁹ nucleotides. oup.comresearchgate.net This level of sensitivity is crucial for detecting the low levels of adducts often found in human samples. jfda-online.comnih.gov For instance, a study utilizing LC-MS/MS successfully quantified BPDE-dG adducts in human umbilical cord blood samples, demonstrating the applicability of this method in human biomonitoring. jfda-online.comnih.govresearchgate.net The technique's ability to provide unequivocal identification and quantification makes it superior to less specific methods like immunoassays. nih.gov

Table 1: Comparison of Analytical Methods for BPDE-DNA Adduct Detection

Method Principle Advantages Disadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented ions. High specificity, high sensitivity, accurate quantification, structural information. nih.gov Requires sophisticated instrumentation.
³²P-Postlabeling Radioactive labeling of DNA adducts after enzymatic digestion. High sensitivity. Lack of structural information, variability in labeling efficiency. tera.org
Immunoassays (ELISA) Use of specific antibodies to detect adducts. High throughput, relatively inexpensive. Potential for cross-reactivity, provides relative quantification. nih.govcellbiolabs.comcellbiolabs.com

| Fluorescence Spectroscopy | Detection of fluorescent properties of the pyrenyl residue. | Good sensitivity. | Can be susceptible to interference from other fluorescent compounds. oup.comnih.gov |

Role of Isotope-Labeling (e.g., d8) as an Internal Standard in Quantitative Assays

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based assays. nih.govacs.org In the analysis of (+)-trans-anti-BPDE-N2-dG, an isotopically labeled analogue, such as a deuterated (e.g., d8) or ¹⁵N-labeled version of the adduct, is added to the sample at the beginning of the analytical procedure. jfda-online.comnih.gov

This internal standard behaves chemically and physically identically to the endogenous analyte throughout sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the analyte to that of the known amount of internal standard, any variations in sample processing or instrument response can be corrected for, leading to highly accurate and reproducible results. nih.govtera.org The use of stable isotope dilution mass spectrometry significantly enhances the reliability of quantitative data, which is critical for meaningful risk assessment and mechanistic studies. nih.govacs.org

Site-Specific DNA Adduct Synthesis for Mechanistic Research

To investigate the precise biological consequences of the (+)-trans-anti-BPDE-N2-dG adduct, it is essential to study its effects within a defined DNA sequence context. This is achieved through the chemical synthesis of oligonucleotides containing a single, site-specific adduct. nih.goviitb.ac.in The synthesis of these modified DNA strands is a challenging but crucial aspect of mechanistic research, allowing for detailed biochemical and structural studies. iitb.ac.in

The process often involves the synthesis of a modified phosphoramidite (B1245037) building block containing the BPDE-dG adduct, which can then be incorporated into an oligonucleotide using standard solid-phase DNA synthesis. nih.gov These site-specifically modified oligonucleotides are invaluable tools for investigating the impact of the adduct on DNA replication, transcription, and repair. iitb.ac.in For example, they can be used as templates in biochemical assays to study how DNA polymerases bypass the lesion. nih.govoup.com

Application of Biophysical Techniques in Structural and Kinetic Studies

Understanding the structural perturbations induced by the (+)-trans-anti-BPDE-N2-dG adduct and its influence on the kinetics of DNA processing enzymes is key to unraveling its mutagenic mechanism. A variety of biophysical techniques are employed for these investigations.

Fluorescence Spectroscopy

The pyrene (B120774) moiety of the BPDE adduct possesses intrinsic fluorescence, which can be exploited as a sensitive probe to study its local environment within the DNA double helix. sigmaaldrich.com Fluorescence spectroscopy techniques, including low-temperature fluorescence line-narrowing spectroscopy, can provide detailed information about the conformation of the adduct. nih.gov These studies have revealed that the (+)-trans-anti-BPDE-N2-dG adduct can adopt different conformations depending on the DNA sequence context, ranging from intercalation between base pairs to residing in the minor groove. nih.gov This conformational flexibility is thought to be a key determinant of its biological effects.

Biochemical Assays for Polymerase Activity and Fidelity

The presence of a bulky adduct like (+)-trans-anti-BPDE-N2-dG in the DNA template poses a significant obstacle to the progression of DNA polymerases. nih.gov Biochemical assays are employed to quantitatively assess the impact of the adduct on polymerase activity and fidelity. nih.gov These assays typically involve in vitro primer extension reactions using a site-specifically adducted DNA template and a purified DNA polymerase.

By analyzing the products of the reaction, researchers can determine the extent to which the polymerase is blocked by the adduct and the frequency and type of nucleotides incorporated opposite the lesion. nih.govoup.com These studies have shown that high-fidelity replicative polymerases are strongly inhibited by the (+)-trans-anti-BPDE-N2-dG adduct. oup.com In contrast, specialized translesion synthesis (TLS) polymerases are capable of bypassing the adduct, often with reduced fidelity, leading to the introduction of mutations. nih.govsemanticscholar.org The pattern of nucleotide incorporation can be highly dependent on the specific polymerase and the local DNA sequence, providing insights into the molecular basis of the observed mutational signatures. acs.org

Table 2: Investigated DNA Polymerases and their Interaction with (+)-trans-anti-BPDE-N2-dG

DNA Polymerase Family Role in Bypass Fidelity
DNA Polymerase κ (pol κ) Y-family Efficient bypass Generally error-free oup.com
DNA Polymerase η (pol η) Y-family Capable of bypass Error-prone nih.govresearchgate.net
DNA Polymerase ζ (pol ζ) B-family Involved in extension after insertion -

Future Directions in Research on + Trans Anti Bpde N2 Dg

Integrated Multi-Omics Approaches (e.g., Adductomics, Mutational Signatures)

The advent of "omics" technologies offers a powerful lens through which to view the complex interplay between DNA damage, repair, and mutagenesis. Future research on (+)-trans-anti-BPDE-N2-dG will increasingly rely on integrated multi-omics approaches to provide a systems-level understanding of its impact on the genome.

Adductomics: This emerging field aims to comprehensively identify and quantify all DNA adducts within a cell or tissue, collectively known as the "DNA adductome". oup.comresearchgate.netacs.orgnih.gov High-resolution mass spectrometry-based techniques are at the forefront of adductomics, enabling the detection of a wide array of DNA modifications. acs.orgnih.govnih.gov Future studies can leverage these approaches to map the genome-wide distribution of (+)-trans-anti-BPDE-N2-dG at high resolution. nih.gov This will help to identify "hotspots" of adduction and understand how factors such as chromatin structure and DNA sequence context influence its formation.

Mutational Signatures: The patterns of mutations found in cancer genomes, known as mutational signatures, can provide clues about the underlying mutational processes. nih.gov The mutational signature associated with benzo[a]pyrene (B130552) exposure is characterized by G-to-T transversions. By integrating adductomics data with whole-genome sequencing, researchers can establish a direct link between the presence of (+)-trans-anti-BPDE-N2-dG at specific genomic locations and the subsequent emergence of characteristic mutations. oup.comnih.govoup.com This integrated approach will be crucial for validating the etiological role of this adduct in smoking-related cancers. nih.gov

Multi-Omics ApproachApplication to (+)-trans-anti-BPDE-N2-dG ResearchExpected Insights
Adductomics Genome-wide mapping of adduct distributionIdentification of adduction hotspots and influencing factors (chromatin, sequence)
Genomics (WGS) Correlation of adduct locations with mutational patternsValidation of the link between the adduct and specific mutational signatures
Transcriptomics Analysis of gene expression changes in response to adduct formationUnderstanding of cellular pathways activated by the presence of the adduct
Proteomics Identification of proteins involved in adduct recognition and repairElucidation of the cellular machinery that processes the adduct

Elucidating the Precise Roles of Lesser-Understood Polymerases and Repair Factors

The cellular response to DNA damage involves a complex network of DNA repair pathways and specialized DNA polymerases. While it is known that bulky adducts like (+)-trans-anti-BPDE-N2-dG are primarily repaired by the nucleotide excision repair (NER) pathway, and that translesion synthesis (TLS) polymerases are involved in bypassing the lesion, the precise roles of many of the protein players are still not fully understood.

Future research should focus on delineating the functions of lesser-characterized DNA polymerases and repair factors in the processing of (+)-trans-anti-BPDE-N2-dG. For instance, while DNA polymerase kappa (pol κ) has been shown to bypass BPDE-dG adducts in an error-free manner, and DNA polymerase eta (pol η) and zeta (pol ζ) in an error-prone manner, the interplay between these and other polymerases at the replication fork remains to be fully elucidated. nih.govoup.comresearchgate.netacs.org Similarly, the specific roles of various accessory proteins and post-translational modifications in modulating the efficiency and fidelity of NER and TLS in the context of this adduct warrant further investigation.

Advanced Structural Biology Techniques for Real-Time Dynamics of Adduct Processing

Understanding the structural basis of how DNA repair and replication proteins interact with (+)-trans-anti-BPDE-N2-dG is crucial for a mechanistic understanding of its biological consequences. Traditional structural biology techniques such as X-ray crystallography and NMR spectroscopy have provided valuable static snapshots of DNA-adduct complexes. nih.gov

The future lies in the application of advanced structural biology techniques that can capture the real-time dynamics of adduct processing. Techniques such as time-resolved crystallography and single-molecule fluorescence resonance energy transfer (smFRET) can be employed to visualize the conformational changes in both the DNA and the processing enzymes as the adduct is recognized, excised, or bypassed. These dynamic insights will be invaluable for understanding the molecular choreography of DNA repair and mutagenesis.

Development of Novel in vitro and in vivo Models for Comprehensive Mechanistic Insight

To fully comprehend the biological impact of (+)-trans-anti-BPDE-N2-dG, it is essential to study its effects in progressively more complex biological systems.

Novel in vitro Models: The development of more sophisticated in vitro models, such as 3D organoid cultures and "lab-on-a-chip" systems, will allow for the study of adduct formation and repair in a more physiologically relevant context than traditional 2D cell cultures. These models can better recapitulate the cellular heterogeneity and microenvironment of human tissues.

In vivo Models: The use of advanced animal models, including genetically engineered mouse models (GEMMs) with specific DNA repair deficiencies, will be instrumental in dissecting the in vivo consequences of (+)-trans-anti-BPDE-N2-dG exposure. These models can help to identify the specific repair pathways that protect against the carcinogenic effects of this adduct and to understand how its presence contributes to tumor initiation and progression in a whole-organism context. Furthermore, the application of adductomics to in vivo studies will provide a powerful tool to screen for DNA adducts following environmental exposures. nih.gov

Model SystemApplication to (+)-trans-anti-BPDE-N2-dG ResearchPotential Discoveries
3D Organoids Studying adduct formation and repair in a tissue-like contextIdentification of cell-type specific responses to the adduct
Lab-on-a-chip High-throughput screening of factors influencing adduct processingRapid identification of novel repair proteins or inhibitors
Genetically Engineered Mice In vivo analysis of adduct-induced carcinogenesisUnderstanding the role of specific DNA repair pathways in preventing cancer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.